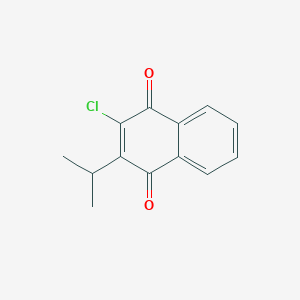
2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isopropylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol. The mixture is stirred at low temperatures (around 0°C) to ensure the reaction proceeds efficiently. The product is then purified through techniques such as thin-layer chromatography (TLC) and crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Scientific Research Applications
2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. The molecular targets include various enzymes and proteins involved in cellular redox regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
- 2-(1,1-Bis(hydroxymethyl)-2-hydroxyethylamino)-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone class, known for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other relevant biological properties supported by recent research findings.
The compound's structure includes a chlorine atom and an isopropyl group attached to a naphthalene ring with two carbonyl groups. This configuration influences its reactivity and biological interactions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Pseudomonas aeruginosa | 0.0195 mg/mL |
These findings suggest that the compound could be a potential candidate for developing new antibiotics, particularly against resistant strains of bacteria .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has shown efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.0048 mg/mL |
| Aspergillus niger | 0.039 mg/mL |
These results indicate its potential application in treating fungal infections .
Anticancer Activity
Research has revealed that this compound exhibits anticancer properties through mechanisms such as inducing apoptosis and generating reactive oxygen species (ROS). These effects lead to oxidative stress in cancer cells, promoting cell death.
A study investigated the compound's interaction with key enzymes involved in cancer progression, such as Caspase-3 and Topoisomerase-II. The results indicated that the compound could inhibit these enzymes effectively, suggesting its potential role in cancer therapy .
The biological activity of this compound can be attributed to its ability to generate ROS through redox cycling. This oxidative stress damages cellular components like DNA and proteins, leading to apoptosis in targeted cells.
Properties
CAS No. |
29560-70-1 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2/c1-7(2)10-11(14)13(16)9-6-4-3-5-8(9)12(10)15/h3-7H,1-2H3 |
InChI Key |
GIXVLAYTOKTQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















